molecular formula C19H24IN B1179842 2-oxoglutarate-malate carrier protein CAS No. 130433-50-0

2-oxoglutarate-malate carrier protein

Cat. No.: B1179842
CAS No.: 130433-50-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Characterization

The historical discovery and characterization of the 2-oxoglutarate/malate carrier protein represents a significant milestone in mitochondrial biochemistry research, spanning several decades of intensive investigation. The initial characterization of this protein began in the early 1970s when researchers first identified oxoglutarate transport activity in rat liver mitochondria. These pioneering studies established the basic kinetic properties and substrate specificity of the carrier, laying the foundation for subsequent detailed molecular characterization.

One of the most significant breakthroughs in the characterization of this protein came with the determination of its complete amino acid sequence from bovine heart mitochondria. The protein sequence, including the initiator methionine, was found to be 314 amino acids long, with the mature protein containing a modified alpha-amino group. This sequencing work revealed the presence of a three-fold repeated sequence structure, a characteristic shared with other mitochondrial carrier proteins including the adenosine diphosphate/adenosine triphosphate translocase, phosphate carrier, and uncoupling protein from brown fat.

The detailed kinetic characterization of the reconstituted 2-oxoglutarate/malate carrier protein was achieved through extensive studies using purified protein from bovine heart mitochondria. These investigations established a complete set of half-saturation constants for both 2-oxoglutarate and malate on both the external and internal sides of the membrane. The internal affinities for 2-oxoglutarate (0.17 millimolar) and malate (0.7 millimolar) were determined to be higher than the corresponding external affinities (0.3 millimolar and 1.4 millimolar, respectively).

Parameter Internal Side External Side
2-oxoglutarate affinity (Km) 0.17 mM 0.3 mM
Malate affinity (Km) 0.7 mM 1.4 mM
Maximum exchange rates 8-11 μmol·min⁻¹·mg protein⁻¹ 8-11 μmol·min⁻¹·mg protein⁻¹

The transport mechanism studies revealed that the carrier operates through a sequential type mechanism, implying that one internal and one external substrate molecule form a ternary complex with the carrier before transport occurs. This mechanism was characterized by rapid-equilibrium random conditions, with fast and independent binding of internal and external substrates. These findings provided crucial insights into the molecular basis of substrate transport and established the 2-oxoglutarate/malate carrier protein as a model for understanding mitochondrial carrier mechanisms.

Significant advances in the structural characterization of the protein were achieved through site-directed spin labeling and electron paramagnetic resonance studies. These investigations focused on the fourth transmembrane segment of the mitochondrial 2-oxoglutarate/malate carrier protein, revealing that this segment forms an alpha-helix with amphipathic properties. The periodicity of sequence-specific variations in spin-label mobility and oxygen accessibility parameters unambiguously identified the transmembrane segment as an alpha-helix, with the hydrophilic face containing residues important for transport activity.

The successful expression and purification of recombinant bovine 2-oxoglutarate/malate carrier protein marked another crucial milestone in the protein's characterization. The development of expression systems in Escherichia coli strains allowed for the production of sufficient quantities of functional protein for extensive biochemical and structural studies. The recombinant protein was expressed as inclusion bodies and successfully refolded to reconstitute functional properties similar to the native protein, achieving yields equivalent to 15 milligrams of active protein per liter of bacterial culture.

Expression Parameter Value
Expression strain E. coli BL21 (DE3) C41 (DE3)
Protein yield 15 mg/L culture
Protein length 314 amino acids
Refolding success Functional properties maintained

Recent developments in the characterization of the 2-oxoglutarate/malate carrier protein have revealed unexpected functions beyond traditional metabolite transport. Studies published in 2023 and 2024 demonstrated for the first time that this protein can facilitate proton transport in the presence of free fatty acids and chemical protonophores. These findings significantly expanded our understanding of the protein's physiological roles and established it as a member of mitochondrial transporters with dual function: metabolite transport and proton transport.

The identification of specific amino acid residues critical for protein function has been another important aspect of the protein's characterization. Arginine 90 was identified as a crucial amino acid for the binding of fatty acids, adenosine triphosphate, 2-oxoglutarate, and malate. Site-directed mutagenesis studies showed that mutation of this residue to serine resulted in a 50% reduction in membrane conductance and complete abolishment of adenosine triphosphate inhibition. These findings provided the first insights into the molecular basis of the protein's interaction with various ligands and substrates.

The historical characterization of the 2-oxoglutarate/malate carrier protein has been significantly advanced by the contributions of prominent researchers, particularly Ferdinando Palmieri, who has been recognized with numerous awards including the Gold Medal from the President of the Italian Republic for contributions to science and culture. The extensive body of work developed over decades has established this protein as one of the most thoroughly characterized mitochondrial carriers, serving as a model for understanding the structure-function relationships of the entire mitochondrial carrier family.

Properties

CAS No.

130433-50-0

Molecular Formula

C19H24IN

Synonyms

2-oxoglutarate-malate carrier protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Evolutionary Relationships

Mitochondrial carriers share a common three-repeat structure, suggesting evolution from a single ancestral gene . Key relatives include:

  • ADP/ATP Translocase (SLC25A4) : Exchanges cytosolic ADP for mitochondrial ATP. Unlike OGC, it lacks dimerization and is inhibited by atractyloside .
  • Phosphate Carrier (SLC25A3): Transports inorganic phosphate into mitochondria. It shares 30% sequence identity with OGC but is insensitive to malate or 2-oxoglutarate .
  • Uncoupling Protein 1 (UCP1) : Mediates proton leak in brown adipose tissue. While UCP1 and OGC both participate in proton transport, UCP1 is activated by FAs independently of substrate exchange .

Table 1: Structural and Functional Comparison of Mitochondrial Carriers

Carrier Protein Substrates/Function Key Inhibitors Unique Features
OGC (SLC25A11) 2-Oxoglutarate/malate exchange Phenylsuccinate, ATP Dimerization via disulfide bond ; FA-activated proton transport
ADP/ATP Translocase ADP/ATP exchange Atractyloside Critical for oxidative phosphorylation
Phosphate Carrier Phosphate transport N-ethylmaleimide Requires H+ symport for activity
Citrate Carrier (CIC) Citrate/isocitrate exchange 1,2,3-Benzenetricarboxylate Involved in lipid biosynthesis
UCP1 Proton leak Purine nucleotides Thermogenesis in brown fat

Substrate Specificity and Binding Mechanisms

OGC exhibits strict specificity for dicarboxylates, distinguishing it from broader-specificity carriers like the aspartate/glutamate carrier (AGC). The R90 residue in OGC’s substrate-binding cavity is critical for interactions with 2-oxoglutarate, malate, and FAs . Mutation of R90 to serine abolishes ATP inhibition and reduces malate binding, highlighting its dual role in substrate transport and regulation . In contrast, the citrate carrier (CIC) binds tricarboxylates and is modulated by substrate-induced conformational changes unrelated to FA activation .

Table 2: Substrate Affinities and Key Residues

Carrier Protein Substrate Km (μM) Key Binding Residues Activation/Inhibition
OGC 2-Oxoglutarate: ~50 R90, C221, C224 Activated by unsaturated FAs; inhibited by ATP
Citrate Carrier Citrate: ~20 R181, K382 Inhibited by 1,2,3-Benzenetricarboxylate
Aspartate/Glutamate Carrier Glutamate: ~100 D231, R293 Electrogenic transport; pH-dependent

Functional and Disease Contexts

  • Cancer Metabolism : OGC is upregulated in cancer cells, where FA-activated proton transport promotes the "Warburg effect" by uncoupling respiration . This contrasts with UCP1, which is absent in most cancers but overexpressed in obesity .
  • Redox Homeostasis : OGC indirectly influences glutathione (GSH) metabolism by regulating mitochondrial 2-oxoglutarate levels, linking it to oxidative stress responses . In contrast, mutations in succinate dehydrogenase (SDH) or fumarate hydratase (FH)—Cluster 1A genes—directly alter reactive oxygen species (ROS) production in paragangliomas .

Research Advancements and Therapeutic Implications

Recent studies reconstituted OGC in liposomes to characterize its FA-dependent proton transport . For example, ATP and phenylsuccinate reduce OGC-mediated proton leak, offering avenues for drug development .

Preparation Methods

Table 1: Key Parameters in OGC Purification

ParameterBovine OGCMurine OGC
Expression StrainC41(DE3)Rosetta(DE3)pLysS
DetergentsN-lauroylsarcosineTriton X-114, N-Octylpolyoxyethylene
Affinity ChromatographyNi-NTAHydroxyapatite
Yield (mg/L culture)1510–12
Purity AssessmentSDS-PAGESilver staining

Refolding and Reconstitution into Membranes

Refolding denatured OGC into its functional state is a delicate process. The bovine OGC was refolded in a single step during nickel-affinity chromatography, utilizing a buffer containing 0.05% dodecyl maltoside (DDM) to maintain solubility. This approach yielded monomeric OGC stable in mild detergents, with transport kinetics matching those of the native protein.

Reconstitution into liposomes is essential for functional studies. Murine OGC was incorporated into proteoliposomes using a lipid mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cardiolipin (CL) at a 45:45:10 molar ratio. Dialysis against a sulfate-free buffer (50 mM Na2SO4, 10 mM MES, 10 mM Tris, 0.6 mM EGTA, pH 7.34) removed detergents, resulting in unilamellar vesicles with encapsulated OGC. The orientation of the protein in the membrane was random, necessitating functional assays to account for bidirectional transport.

Functional Validation of Reconstituted OGC

Substrate Transport Assays

The hallmark of successful OGC preparation is its ability to mediate substrate exchange. Using proteoliposomes loaded with 14C-malate, the transport activity of murine OGC was measured by adding 2-oxoglutarate and quantifying isotope efflux. The transport rate (τ) was calculated as 47.24 µmol/min/mg, consistent with previous studies. Inhibition by 20 mM phenylsuccinate (PS) confirmed the specificity of the transport mechanism.

Proton Conductance Measurements

Planar lipid bilayer experiments revealed OGC’s role in proton transport. In the presence of free fatty acids (FAs) like arachidonic acid (AA), murine OGC increased membrane conductance (Gm) by 92.47 ± 16.49 nS/cm². This activity was competitively inhibited by ATP (EC50 = 40 µM) and OGC substrates (2-oxoglutarate, malate), demonstrating a shared binding site.

Table 2: Functional Properties of Reconstituted OGC

PropertyBovine OGCMurine OGC
Substrate Transport Rate45–50 µmol/min/mg47.24 µmol/min/mg
Proton Conductance (Gm)N/A92.47 ± 16.49 nS/cm²
Key InhibitorsPhenylsuccinateATP, 2-oxoglutarate

Mutagenesis and Structural Insights

Site-directed mutagenesis has elucidated critical residues in OGC function. The R90S mutation in murine OGC reduced proton conductance by 50% and abolished ATP inhibition, implicating R90 in FA and substrate binding. Transport assays with R90S revealed residual malate inhibition (74% at 2 mM), suggesting differential binding affinities for substrates. These findings align with structural models predicting R90’s location in the substrate-binding cavity.

Challenges and Optimization Considerations

  • Inclusion Body Formation : While advantageous for yield, inclusion bodies require optimized solubilization. The use of phenylsuccinate during solubilization prevents aggregation but may interfere with subsequent assays.

  • Detergent Selection : Mild detergents like DDM are preferred for refolding, whereas harsher agents (Triton X-114) are necessary for initial extraction.

  • Lipid Composition : Cardiolipin content (10%) in proteoliposomes mimics the native mitochondrial membrane, enhancing functional reconstitution .

Q & A

Q. What structural features distinguish OGC from other mitochondrial carriers?

The OGC consists of 314 amino acids with three homologous repeats (~100 residues each), forming transmembrane α-helices connected by hydrophilic regions. Structural homology with ADP/ATP translocase and the phosphate carrier suggests a shared evolutionary origin. Methodologically, cDNA cloning and sequence alignment (using primers based on cyanogen bromide protein fragments) revealed these features, while hydrophobic residue distribution supports a 3D model of two transmembrane helices per repeat .

Q. How is the transport activity of OGC experimentally validated?

Functional reconstitution into proteoliposomes is a key method. Purified OGC is incorporated into lipid bilayers, and substrate exchange (e.g., 14C-malate efflux driven by 2-oxoglutarate) is measured. Transport rates (e.g., τ = 47.24 μmol/min/mg) are quantified via time-course radioisotope assays. Specific inhibitors like phenylsuccinate (IC50 ~5 μM) are used to confirm OGC-mediated transport .

Q. What methods are used to study OGC expression across tissues?

Tissue-specific expression is assessed via PCR (amplifying OGC transcripts) and Western blot (using antibodies against purified OGC). For example, murine studies show high OGC levels in liver, kidney, and heart mitochondria, with lower expression in brain and skeletal muscle .

Q. How do researchers isolate and purify OGC for in vitro studies?

OGC is solubilized from mitochondrial membranes using detergents (e.g., Triton X-114) and purified via hydroxyapatite chromatography. Purity is verified by SDS-PAGE and silver staining, while functional refolding is confirmed by reconstitution into proteoliposomes and substrate transport assays .

Q. What role does OGC play in cellular metabolism?

OGC facilitates the exchange of 2-oxoglutarate and malate across the mitochondrial inner membrane, linking the TCA cycle with cytosolic amino acid synthesis. Methodologically, metabolic flux analysis in cultured cells (e.g., isotopic tracing) and knockout models reveal its role in maintaining redox balance and anaplerotic pathways .

Advanced Research Questions

Q. How do fatty acids (FAs) modulate OGC’s proton conductance?

Planar lipid bilayer experiments show OGC increases proton conductance only in the presence of unsaturated FAs (e.g., cis-8,11,14-eicosatrienoic acid) or protonophores (e.g., 2,4-dinitrophenol). Conductance correlates with FA unsaturation degree, measured via membrane potential-sensitive dyes. Competition assays suggest FAs and substrates (e.g., malate) bind overlapping sites on OGC .

Q. What molecular interactions define OGC’s substrate binding site?

Cysteine-scanning mutagenesis and photoaffinity labeling (e.g., azido-phthalonate) identified critical residues like Arg90, which coordinates carboxylate groups of 2-oxoglutarate and malate. Binding assays with ATP or FA analogs (e.g., bromophenol blue) further map electrostatic and hydrophobic interactions .

Q. How do mutations in OGC affect mitochondrial dysfunction in disease?

Site-directed mutagenesis (e.g., R90A substitution) reduces transport activity by >80%, linking OGC dysfunction to metabolic disorders. In cancer cells, OGC knockdown via siRNA impairs glutamine metabolism, assessed via Seahorse extracellular flux analysis and LC-MS metabolomics .

Q. What experimental strategies resolve contradictions in OGC transport kinetics?

Discrepancies in reported Km values (e.g., malate vs. 2-oxoglutarate affinity) are addressed by standardizing reconstitution protocols (e.g., lipid composition, protein-to-lipid ratio) and using internal controls like ADP/ATP carrier activity. Data normalization to protein concentration and inhibitor validation (e.g., phenylsuccinate) ensure reproducibility .

Q. How is OGC implicated in hypoxia signaling?

In hypoxic lung cells, OGC (SLC25A11) expression correlates with HIF1A and glycolytic genes (e.g., HK2), measured via RT-PCR and RNA-seq. Proteoliposome assays under low-oxygen conditions show enhanced malate export, suggesting OGC adapts TCA cycle flux during hypoxia .

Q. What computational models predict OGC’s conformational dynamics?

Molecular dynamics simulations (e.g., GROMACS) of the OGC structure (PDB: 1OKC) reveal hinge regions facilitating substrate translocation. Experimental validation uses tryptophan fluorescence quenching during substrate binding and cryo-EM to capture intermediate states .

Key Methodological Considerations

  • Proteoliposome Reconstitution : Optimize detergent removal (Bio-Beads SM-2) and lipid composition (e.g., phosphatidylcholine:cardiolipin 4:1) to maximize OGC activity .
  • Transport Assays : Use 14C-malate (0.1–1 mM) and 2-oxoglutarate (5 mM) in exchange buffer (120 mM KCl, 20 mM HEPES, pH 7.0). Quench reactions with 50 μM phenylsuccinate .
  • Mutagenesis : Prioritize residues in even-numbered α-helices (e.g., H27, R90) for alanine scanning based on structural homology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.